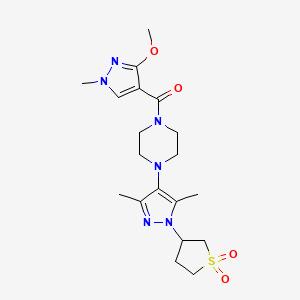
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H28N6O4S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone represents a novel structure in medicinal chemistry, particularly within the class of pyrazole derivatives. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes multiple functional groups conducive to biological activity. Its IUPAC name can be broken down as follows:
- Core Structure : Pyrazole rings
- Functional Groups : Dioxidotetrahydrothiophene, methoxy, and piperazine components
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound demonstrates significant inhibitory effects on cancer cell lines. For instance:
- Cell Line Studies : In vitro assays have shown that derivatives similar to this compound exhibit IC50 values in the low micromolar range against various cancer types, indicating potent antiproliferative activity .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been demonstrated in several studies:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Example A | 0.07 | COX-2 |
| Example B | 0.08 | COX-1 |
These values suggest that the compound may effectively reduce inflammation by modulating key pathways involved in inflammatory responses .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. The compound has shown efficacy against a range of bacterial strains:
- Bacterial Assays : Minimum inhibitory concentrations (MIC) for Gram-positive and Gram-negative bacteria indicate a broad-spectrum antimicrobial activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory effects.
- Receptor Modulation : Interaction with various receptors can alter cellular signaling pathways, enhancing its therapeutic potential.
- Gene Expression Regulation : The ability to influence gene expression related to cell proliferation and inflammation is a critical aspect of its action .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on GIRK Channels : A series of tetrahydrothiophenes were characterized as GIRK channel activators, suggesting potential neurological applications .
- Anticancer Screening : A recent screening identified several pyrazole derivatives with promising anticancer activity against MCF-7 breast cancer cells .
Eigenschaften
IUPAC Name |
[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O4S/c1-13-17(14(2)25(20-13)15-5-10-30(27,28)12-15)23-6-8-24(9-7-23)19(26)16-11-22(3)21-18(16)29-4/h11,15H,5-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECCKNCLORUPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CN(N=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














